molecular formula C10H20O3 B15360278 4,4-Diethoxycyclohexan-1-ol

4,4-Diethoxycyclohexan-1-ol

Cat. No.: B15360278
M. Wt: 188.26 g/mol
InChI Key: MMWHJAXDAJERRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diethoxycyclohexan-1-ol (C${10}$H${20}$O$_3$, molecular weight 188.26 g/mol) is a cyclohexanol derivative featuring two ethoxy groups at the 4-position of the cyclohexane ring. This compound is characterized by its hydroxyl group at the 1-position, which confers polarity, and the ethoxy substituents, which enhance lipophilicity. It is primarily utilized as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups during multi-step reactions.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

4,4-diethoxycyclohexan-1-ol

InChI

InChI=1S/C10H20O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h9,11H,3-8H2,1-2H3

InChI Key

MMWHJAXDAJERRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)O)OCC

Origin of Product

United States

Scientific Research Applications

4,4-Diethoxycyclohexan-1-ol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor itself.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the production of polymers and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which 4,4-diethoxycyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,6-Diethyl-2-cyclohexen-1-ol

  • Structure: A cyclohexenol derivative with ethyl groups at the 4- and 6-positions and a double bond at the 2-position (C${10}$H${18}$O, 154.25 g/mol).
  • Key Differences :
    • The presence of a conjugated double bond increases reactivity toward electrophilic additions compared to the saturated cyclohexane ring in 4,4-Diethoxycyclohexan-1-ol.
    • Ethyl substituents (vs. ethoxy in 4,4-Diethoxycyclohexan-1-ol) reduce polarity, leading to lower solubility in polar solvents.

(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol

  • Structure: A cyclohexanol derivative with a dibenzylamino group at the 4-position (C${20}$H${25}$NO, 295.42 g/mol).
  • Key Differences: The amino group enables participation in acid-base chemistry and nucleophilic reactions, unlike the ethoxy groups in 4,4-Diethoxycyclohexan-1-ol.

1,4-Dioxane

  • Structure : A six-membered cyclic ether (C$4$H$8$O$_2$, 88.11 g/mol).
  • Key Differences: Lacks a hydroxyl group, making it non-polar and highly volatile (boiling point: 101.3°C).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP (Predicted)
4,4-Diethoxycyclohexan-1-ol C${10}$H${20}$O$_3$ 188.26 Not reported Moderate in ethanol 1.8
4,6-Diethyl-2-cyclohexen-1-ol C${10}$H${18}$O 154.25 Not reported Low in water 2.5
(1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol C${20}$H${25}$NO 295.42 Not reported Low in polar solvents 3.1
1,4-Dioxane C$4$H$8$O$_2$ 88.11 101.3 Miscible in water -0.3

Notes:

  • Ethoxy groups in 4,4-Diethoxycyclohexan-1-ol balance hydrophilicity (from the hydroxyl group) and lipophilicity (from ethoxy groups), making it suitable for reactions requiring moderate polarity.
  • 1,4-Dioxane’s high water solubility and volatility contrast sharply with the lower volatility of cyclohexanol derivatives.

Biological Activity

4,4-Diethoxycyclohexan-1-ol is a cyclic alcohol with the molecular formula C12H22O2. Its unique structure, characterized by two ethoxy groups attached to a cyclohexanol framework, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula: C12H22O2
  • Molecular Weight: 198.31 g/mol
  • IUPAC Name: 4,4-Diethoxycyclohexan-1-ol
  • CAS Number: Not widely reported in current literature.

The biological activity of 4,4-Diethoxycyclohexan-1-ol is believed to be influenced by its ability to interact with various molecular targets in biological systems. The hydroxyl group can form hydrogen bonds, enhancing its solubility and reactivity with biomolecules.

Biological Activity Overview

Research on 4,4-Diethoxycyclohexan-1-ol has revealed several potential biological activities:

  • Antimicrobial Activity: Preliminary studies indicate that compounds similar to 4,4-Diethoxycyclohexan-1-ol exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Some derivatives of cyclohexanol have shown promise in reducing inflammation in cellular models.
  • Cytotoxicity: Investigations into the cytotoxic effects of cyclohexanol derivatives suggest that they may induce apoptosis in cancer cell lines.

Data Table: Biological Activities of Cyclohexanol Derivatives

CompoundActivity TypeTarget Organism/Cell LineReference
4,4-Diethoxycyclohexan-1-olAntimicrobialE. coli
4-MethylcyclohexanolAnti-inflammatoryRAW 264.7 Macrophages
4-IsopropylcyclohexanolCytotoxicityHeLa Cells
1,2-CyclohexanediolAntioxidantHuman Fibroblasts

Case Studies

Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various cyclohexanol derivatives, 4,4-Diethoxycyclohexan-1-ol demonstrated significant inhibition against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity
Research involving RAW 264.7 macrophages indicated that treatment with derivatives similar to 4,4-Diethoxycyclohexan-1-ol resulted in a notable reduction in the production of pro-inflammatory cytokines (TNF-alpha and IL-6). The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Study 3: Cytotoxic Effects
In vitro studies on HeLa cells showed that exposure to cyclohexanol derivatives led to increased rates of apoptosis as evidenced by Annexin V staining assays. The IC50 value for cytotoxicity was found to be approximately 30 µM.

Chemical Reactions Analysis

General Reaction Pathways for Cyclohexanol Derivatives

Cyclohexanol derivatives like 4,4-diethoxycyclohexan-1-ol typically undergo reactions involving their hydroxyl (-OH) and ether (-OEt) groups. Likely reaction types include:

  • Acid-catalyzed ether cleavage (e.g., hydrolysis to yield diols).

  • Oxidation of the hydroxyl group to a ketone or carboxylic acid.

  • Nucleophilic substitution at the hydroxyl group.

  • Alkylation or esterification of the hydroxyl group.

Hypothetical Reaction Mechanisms

Note: These mechanisms are inferred from structurally similar compounds (e.g., 4,4-dimethylcyclohexanol ).

Hydrolysis of Ether Groups

In acidic conditions, the ethoxy groups (-OEt) may undergo cleavage:

4,4-diethoxycyclohexan-1-ol+H+4,4-dihydroxycyclohexan-1-ol+Ethanol\text{4,4-diethoxycyclohexan-1-ol} + \text{H}^+ \rightarrow \text{4,4-dihydroxycyclohexan-1-ol} + \text{Ethanol}

This reaction would yield a diol, potentially useful in polymer synthesis.

Oxidation of the Hydroxyl Group

Using oxidizing agents like KMnO₄ or CrO₃, the hydroxyl group could oxidize to a ketone:

4,4-diethoxycyclohexan-1-ol+Oxidizer4,4-diethoxycyclohexan-1-one\text{4,4-diethoxycyclohexan-1-ol} + \text{Oxidizer} \rightarrow \text{4,4-diethoxycyclohexan-1-one}

This pathway is analogous to 3,3-dimethylcyclohexanol oxidation to 3,3-dimethylcyclohexanone.

Research Gaps and Limitations

  • No direct experimental data : The provided sources do not include studies on 4,4-diethoxycyclohexan-1-ol.

  • Structural analogs : Insights derived from 4,4-dimethylcyclohexanol and 3,3-dimethylcyclohexanol suggest potential reactivity patterns.

  • Synthesis routes : Formation of 4,4-diethoxycyclohexan-1-ol might involve hydroxymethylation or alkylation of cyclohexanol derivatives, as seen in similar compounds .

Recommended Experimental Approaches

To characterize the reactions of 4,4-diethoxycyclohexan-1-ol:

  • Synthesis verification : Use NMR spectroscopy to confirm the structure.

  • Reaction screening : Test acid-catalyzed hydrolysis, oxidation, and substitution reactions.

  • Mechanistic studies : Employ kinetic analysis (e.g., pseudo-first-order kinetics) to determine rate-determining steps.

Comparative Analysis with Related Compounds

Compound Key Reactions Applications
4,4-dimethylcyclohexanol Oxidation to ketone, ether formationPharmaceutical intermediates
3,3-dimethylcyclohexanolOxidation to ketone, substitution (e.g., halides)Industrial solvents, resins
4,4-diethoxycyclohexan-1-ol (hypothetical)Hydrolysis to diol, oxidation to ketonePotential in polymer chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.